1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-
Description
Properties
CAS No. |
140214-77-3 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21) |
InChI Key |
ZSZYNPZYPSNALP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Benzyl-1-Chlorophthalazine Intermediate
- A key intermediate for the phthalazine moiety is 4-benzyl-1-chlorophthalazine.
- This intermediate is prepared by condensation reactions involving phthalazine derivatives and benzyl halides or related reagents.
- The 4-benzyl-1-chlorophthalazine serves as a versatile electrophile for nucleophilic substitution reactions to introduce amino groups.
Amination of 4-Benzyl-1-Chlorophthalazine
- Reaction of 4-benzyl-1-chlorophthalazine with various nucleophiles, including amines, yields 4-benzylphthalazin-1-ylamino derivatives.
- This step is typically conducted under reflux conditions with equimolar amounts of nucleophile and the chlorophthalazine.
- The reaction proceeds via nucleophilic aromatic substitution at the 1-chloro position.
Preparation of the Butanol Side Chain and Amino Linkage
Synthesis of 4-Amino-1-Butanol
- 4-Amino-1-butanol is a crucial building block for attaching the butanol moiety.
- It can be synthesized from N-(8-hydroxybutyl)phthalimide by alkaline hydrolysis:
Coupling of 4-Amino-1-Butanol with 4-Phenylphthalazine
- The amino group of 4-amino-1-butanol can be reacted with the 4-phenylphthalazine derivative (e.g., 4-benzylphthalazin-1-ylamino intermediate) to form the desired amino linkage.
- This coupling is typically achieved via nucleophilic substitution or condensation reactions under controlled conditions.
Alternative Synthetic Route: Friedel-Crafts Alkylation Approach
A novel synthesis process for 4-phenyl-1-butanol, a related compound, involves:
- Using tetrahydrofuran (THF) as a raw material.
- Catalytic reaction with acyl chlorides under zinc chloride catalysis to form 4-chlorobutanol esters.
- Friedel-Crafts alkylation of these esters with benzene catalyzed by aluminum trichloride to yield 4-phenylbutanol esters.
- Subsequent alkaline hydrolysis to obtain 4-phenyl-1-butanol.
This method is notable for:
- High yield and purity.
- Avoidance of hazardous intermediates like 4-butylene-chlorohydrin.
- Environmental friendliness and cost-effectiveness.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 4-benzyl-1-chlorophthalazine | Phthalazine derivatives + benzyl halides | Reflux, equimolar amounts | High | Intermediate for phthalazine core |
| 2 | Nucleophilic substitution (amination) | 4-benzyl-1-chlorophthalazine + amines | Reflux, controlled temperature | High | Forms 4-benzylphthalazin-1-ylamino |
| 3 | Hydrolysis | N-(8-hydroxybutyl)phthalimide + NaOH | 100 °C, 10 h reflux | 90.8 | Produces 4-amino-1-butanol |
| 4 | Coupling | 4-amino-1-butanol + 4-phenylphthalazine derivative | Nucleophilic substitution/condensation | Moderate to high | Forms amino linkage to butanol |
| 5 | Friedel-Crafts alkylation (alternative) | 4-chlorobutanol ester + benzene + AlCl3 catalyst | 0–20 °C, 3–5 h | 75 | Produces 4-phenylbutanol ester |
| 6 | Hydrolysis | 4-phenylbutanol ester + NaOH/KOH | 20–60 °C, aqueous solution | 96 | Yields 4-phenyl-1-butanol |
Research Findings and Analytical Data
- The synthesized intermediates and final products are characterized by:
- Elemental analysis.
- Infrared spectroscopy (IR).
- Nuclear magnetic resonance (1H NMR, 13C NMR).
- Mass spectrometry (MS).
These confirm the structural integrity and purity of the compounds.
Crystallographic studies of related phthalazine derivatives provide detailed molecular geometry, supporting the synthetic approach and confirming substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- has a molecular formula of C₁₈H₁₉N₃O and a molecular weight of approximately 293.36 g/mol. Its structure features a butanol moiety linked to a phthalazinyl group, which contributes to its unique chemical reactivity and biological activity. The compound's properties make it suitable for various applications in research and industry.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds related to phthalazinyl derivatives exhibit anticancer properties. The incorporation of the phthalazinyl group in 1-butanol derivatives has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that similar phthalazinyl compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial therapies .
Neuroprotective Effects
Recent studies suggest that derivatives of phthalazinyl compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their relevance in neurological research .
Materials Science Applications
Polymer Chemistry
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- can be utilized in polymer synthesis as a monomer or additive. Its unique structure allows for the development of polymers with specific properties such as enhanced thermal stability and mechanical strength .
Nanomaterials
The compound can also serve as a precursor in the synthesis of nanomaterials. Research has explored its role in creating functionalized nanoparticles that exhibit enhanced catalytic properties due to the presence of the phthalazinyl group .
Organic Synthesis Applications
Building Block for Synthesis
As a versatile building block, 1-butanol derivatives are employed in organic synthesis to create more complex molecules. The functional groups present in this compound facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions .
Reagents in Chemical Reactions
The compound can act as a reagent in various organic reactions, contributing to the formation of other functionalized compounds. Its application in synthetic pathways has been documented in several studies focusing on drug development and chemical manufacturing processes .
Case Study 1: Anticancer Research
A study investigating the anticancer effects of phthalazinyl derivatives found that 1-butanol-linked compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways. This research underscores the potential of such compounds in cancer therapeutics.
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of various phthalazinyl derivatives against common pathogens. The results indicated that certain derivatives showed remarkable antibacterial activity, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key Structural Differences:
- Functional Groups : The methoxyphenyl Schiff base in CAS 89063-87-6 introduces electron-donating methoxy groups, enhancing solubility in polar solvents .
Biological Activity
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- (CAS Number: 140215-32-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- has the molecular formula . It features a butanol group attached to a phthalazinyl moiety, which is known for its diverse biological activities.
Anticonvulsant Activity
Phthalazine derivatives, including those similar to 1-butanol, have been studied for their anticonvulsant properties. A study indicated that certain phthalazine derivatives exhibit significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Anticancer Properties
Research has shown that phthalazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from phthalazine structures have demonstrated effectiveness against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | DNA intercalation |
| Study B | MCF-7 | 10 | Topoisomerase inhibition |
Anti-inflammatory Effects
Compounds similar to 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- have shown anti-inflammatory effects in vitro. They inhibit the release of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
Case Study 1: Anticonvulsant Screening
In a screening study involving a series of phthalazine derivatives, one compound structurally related to 1-butanol exhibited significant anticonvulsant effects comparable to established medications. The study utilized the maximal electroshock seizure (MES) test and found that the compound reduced seizure incidence by over 70% at a dose of 30 mg/kg .
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer potential of various phthalazine derivatives on human breast cancer cells (MCF-7). The study reported that compounds with a similar structure to 1-butanol significantly inhibited cell proliferation with an IC50 value of approximately 10 µM . Apoptotic assays confirmed that these compounds induced programmed cell death in treated cells.
Synthesis Methods
The synthesis of 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- typically involves multi-step reactions starting from readily available phthalazine derivatives. The general synthetic route includes:
- Formation of Phthalazine Derivative : Starting from phthalic anhydride and phenyl hydrazine.
- Substitution Reaction : Reacting the phthalazine derivative with butanol under acidic conditions to introduce the butanol moiety.
- Purification : The final product is purified using recrystallization or chromatography techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
